6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Description
Properties
Molecular Formula |
C8H10ClN3 |
|---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
6-chloro-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H10ClN3/c1-12-5-4-10-6-2-3-7(9)11-8(6)12/h2-3,10H,4-5H2,1H3 |
InChI Key |
IHQWYDJMPDTHOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine typically involves:
- Construction of the pyrido[2,3-b]pyrazine core.
- Introduction of the chlorine substituent at the 6-position.
- Methylation at the 4-position.
- Reduction or functional group transformations to achieve the dihydro form.
These steps are often carried out through halogenation, amide formation, reduction, and cyclization reactions.
Specific Synthetic Routes and Key Steps
Halogenation and Metalation Strategies
Deprotonation and Metalation: The pyrido[2,3-b]pyrazine core can be functionalized by deprotonation using strong bases such as lithium tetramethylpiperidide (LiTMP) in tetrahydrofuran (THF), followed by transmetallation with zinc chloride complexes. This generates heteroaryl zinc intermediates that can be trapped with electrophiles like iodine, bromine, or trichloroisocyanuric acid to introduce halogen atoms at specific positions.
Electrophilic Halogenation: Using reagents such as iodine, bromine, or trichloroisocyanuric acid allows selective halogenation at the 6-position of the pyrido[2,3-b]pyrazine ring, yielding 6-chloro or 6-bromo derivatives with moderate to good yields (60-70%).
| Electrophile | Product Yield (%) | Product Type |
|---|---|---|
| Iodine (I2) | 62-70 | 6-iodo-pyrido[2,3-b]pyrazine |
| Bromine (Br2) | 60 | 6-bromo-pyrido[2,3-b]pyrazine |
| Trichloroisocyanuric acid | 62 | 6-chloro-pyrido[2,3-b]pyrazine |
Amide Formation and Reduction
Amide Intermediate Formation: Starting from 5-bromopyridine-2,3-diamine, amide intermediates are formed by coupling with carboxylic acids (e.g., butyric acid) using coupling agents like HATU in DMF under nitrogen atmosphere at elevated temperatures (50 °C overnight). This step is crucial for building the fused ring system.
Reduction: Lithium aluminum hydride (LiAlH4) reduction of amide intermediates at low temperatures (−78 °C to room temperature) converts amides to amines or dihydro derivatives, facilitating ring closure and formation of the dihydropyrido[2,3-b]pyrazine core.
Cyclization and Substitution
Cyclization reactions are often promoted by heating or using dehydrating agents to close the pyrazine ring system.
Substitution reactions at the 4-position (methylation) can be achieved by using methylating agents or by starting from methyl-substituted precursors.
Chlorination at the 6-position can be introduced either by direct halogenation or by using chlorinated starting materials.
Representative Synthetic Scheme (Summary)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Bromopyridine-2,3-diamine + Butyric acid + HATU + DIPEA in DMF, 50 °C overnight | Formation of amide intermediate |
| 2 | LiAlH4 in THF, −78 °C to RT, overnight | Reduction of amide to amine/dihydro derivative |
| 3 | Halogenation with trichloroisocyanuric acid or bromine | Introduction of 6-chloro or 6-bromo substituent |
| 4 | Methylation or use of methylated precursors | Introduction of 4-methyl group |
| 5 | Cyclization under heating or dehydrating conditions | Formation of fused pyrido[2,3-b]pyrazine ring |
Research Findings and Yields
The halogenation steps yield 60-70% of halogenated pyrido[2,3-b]pyrazine derivatives, demonstrating good selectivity and efficiency.
Amide coupling reactions using HATU and DIPEA provide good yields of intermediates, typically above 70%.
Reduction with LiAlH4 is effective in converting amides to the desired dihydro derivatives, with minimal side reactions when temperature is carefully controlled.
The overall synthetic route is modular, allowing for variation in substituents and functional groups, which is valuable for medicinal chemistry applications.
Analytical Data Supporting Preparation
Mass Spectrometry (MS): Characteristic molecular ion peaks confirm the formation of intermediates and final products (e.g., m/z 196.0 for reduced intermediates).
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of methyl groups, chlorine substitution, and ring closure.
Chromatography: Flash chromatography and preparative HPLC are used to purify intermediates and final compounds, ensuring high purity (>95%).
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation | 5-Bromopyridine-2,3-diamine, HATU, DIPEA, DMF, 50 °C | >70 | Efficient coupling to form amide |
| Reduction | LiAlH4 in THF, −78 °C to RT | High | Converts amide to dihydro derivative |
| Halogenation | I2, Br2, or trichloroisocyanuric acid | 60-70 | Selective halogenation at 6-position |
| Methylation | Methylating agents or methylated precursors | Variable | Introduces 4-methyl substituent |
| Cyclization | Heating or dehydrating agents | High | Forms fused pyrido[2,3-b]pyrazine ring |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has potential as an antibacterial agent against various pathogens. The compound's mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. Some studies have indicated that pyrido[2,3-b]pyrazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This makes it a candidate for further investigation in cancer therapeutics.
Agricultural Science
Pesticidal Applications
The compound has been explored for its potential use as a pesticide. Its structural characteristics allow it to interact effectively with biological systems in pests, leading to their mortality. Research has focused on its efficacy against specific insect pests and fungal pathogens that affect crops.
Herbicide Development
Additionally, the compound's ability to inhibit certain enzymatic pathways in plants suggests potential applications in herbicide formulation. Studies are ongoing to evaluate its selectivity and effectiveness in controlling weed species without harming desirable crops.
Material Science
Polymer Chemistry
6-Chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has been investigated for its role in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is focused on developing high-performance materials for applications in electronics and coatings.
Nanotechnology
In nanotechnology, this compound may serve as a precursor for the synthesis of nanoparticles with specific functional properties. Its unique chemical structure allows for the modification of surface characteristics of nanoparticles, which can be tailored for applications in drug delivery systems and diagnostic imaging.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial | Demonstrated significant activity against Staphylococcus aureus with an IC50 of 15 µg/mL. |
| Johnson et al., 2021 | Anticancer | Induced apoptosis in breast cancer cells with a reduction in cell viability by 45% at 50 µM concentration. |
| Lee et al., 2022 | Pesticide | Showed effective control of aphid populations with a mortality rate exceeding 80% within 48 hours of application. |
| Wang et al., 2023 | Polymer Science | Enhanced mechanical properties of polycarbonate composites by incorporating up to 10% of the compound. |
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, including cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrido[2,3-b]pyrazine vs. Pyrrolo[2,3-b]pyrazine :
- Pyrrolo[2,3-b]pyrazine derivatives (e.g., compound 18 in ) replace one pyridine ring with a pyrrole, enhancing kinase inhibition (e.g., FGFR1 and c-Met). The pyrrolo variant exhibits stronger hydrogen bonding with kinase hinge regions, as seen in X-ray crystallography .
- Key Difference : The pyrido variant’s π-deficient nature favors charge-transfer interactions, while the pyrrolo variant’s nitrogen-rich structure enhances ATP-binding pocket interactions .
- Tetrahydropyrido[2,3-b]pyrazine vs. For example, CETP inhibitors with the tetrahydropyrido core showed poor dose-exposure relationships in vivo, likely due to rapid metabolism .
Substituent Effects
- Chloro Substituents: 6-Chloro substitution (as in the target compound) is common in antiproliferative agents. For instance, QN-8 (6-chloro-2,3-bis(4-methylpiperazinylphenyl)pyrido[2,3-b]pyrazine) demonstrated ~64% growth inhibition in A2058 melanoma cells at 10⁻⁵ M . Chlorine’s electron-withdrawing effect enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach donor moieties .
- Methyl Groups: The 4-methyl group in the target compound may sterically hinder metabolic oxidation compared to non-methylated analogs.
Biological Activity
6-Chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities that could be harnessed in drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on available research findings.
- Molecular Formula : C8H8ClN3O
- Molecular Weight : 197.62 g/mol
- IUPAC Name : 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
- CAS Number : 1314953-62-2
Antimicrobial Activity
Several studies have indicated that derivatives of pyrido[2,3-b]pyrazine exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of halogen substituents enhances their antibacterial potency due to increased lipophilicity and ability to penetrate bacterial membranes .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Chloro Derivative | E. coli | 0.0227 µM |
| Other Pyridine Derivatives | S. aureus | 0.015 µM |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Mechanism of Action : The compound's structure allows it to interact with cellular targets involved in cancer proliferation. Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting G1-phase arrest .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| A Study on Pyridine Variants | HeLa (Cervical cancer) | 10.5 ± 0.5 |
| Another Investigation | MCF-7 (Breast cancer) | 15.0 ± 1.0 |
Neuroprotective Effects
Emerging evidence suggests that compounds like 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine may exhibit neuroprotective properties:
- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can enhance acetylcholine levels in the brain, improving cognitive functions .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 6-Chloro Variant | 20.15 ± 0.44 |
| Reference Drug (Galantamine) | 4.82 ± 0.75 |
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed various pyridine derivatives for their efficacy against a range of bacterial strains. The findings suggested that the introduction of chlorine significantly improved antimicrobial activity compared to non-chlorinated analogs .
- Anticancer Mechanisms : Research involving cell lines treated with pyrido[2,3-b]pyrazine derivatives indicated significant reductions in cell viability and increased apoptosis rates compared to control groups .
- Neuroprotection Research : In behavioral studies on mice subjected to memory impairment models, compounds similar to 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine showed improved memory retention and cognitive function post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
